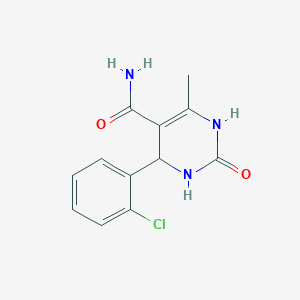![molecular formula C27H30N4O4S B11640209 (6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(6Z)-6-(4-{2-[2-(butan-2-yl)fenoxi]etoxi}-3-etoxi bencilideno)-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona” es una molécula orgánica compleja que pertenece a la clase de las tiadiazolo[3,2-a]pirimidinonas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto suele implicar reacciones orgánicas de varios pasos. Las materias primas suelen estar disponibles comercialmente o pueden sintetizarse mediante procedimientos conocidos. Los pasos clave pueden incluir:
Formación del núcleo de tiadiazolo[3,2-a]pirimidinona: Esto puede lograrse mediante reacciones de ciclización que implican precursores apropiados.
Introducción del grupo bencilideno: Este paso puede implicar reacciones de condensación con aldehídos o cetonas.
Adición de los grupos fenoxietoxi y butan-2-ilo: Estos grupos pueden introducirse mediante reacciones de eterificación y alquilación.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar:
Selección de disolventes y catalizadores adecuados: Para mejorar las velocidades de reacción y la selectividad.
Optimización de las condiciones de reacción: Como la temperatura, la presión y el tiempo de reacción.
Técnicas de purificación: Incluidas la cristalización, la destilación y la cromatografía.
Análisis de las reacciones químicas
Tipos de reacciones
El compuesto puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Que conduce a la formación de derivados oxidados.
Reducción: Resultando en formas reducidas del compuesto.
Sustitución: Donde los grupos funcionales pueden ser reemplazados por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Incluyendo el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos de sustitución: Como los halógenos o los nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina o alcohol.
Aplicaciones de la investigación científica
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Para estudiar su actividad biológica y sus posibles efectos terapéuticos.
Medicina: Como compuesto principal para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades específicas.
Industria: En el desarrollo de nuevos materiales con propiedades únicas.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a lead compound for drug development, particularly in targeting specific diseases.
Industry: In the development of new materials with unique properties.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Esto puede incluir:
Unión a enzimas o receptores: Modulando su actividad.
Interferencia con procesos celulares: Como la transducción de señales o la expresión génica.
Inducción de efectos biológicos específicos: Como la apoptosis o la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
Tiadiazolo[3,2-a]pirimidinonas: Otros compuestos de esta clase con estructuras similares.
Derivados bencilidenos: Compuestos con grupos bencilidenos similares.
Derivados fenoxietoxi: Compuestos con grupos fenoxietoxi similares.
Singularidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y su potencial para diversas actividades biológicas. En comparación con compuestos similares, puede presentar propiedades únicas como una mayor potencia, selectividad o estabilidad.
Propiedades
Fórmula molecular |
C27H30N4O4S |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(6Z)-6-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O4S/c1-5-17(3)20-9-7-8-10-22(20)34-13-14-35-23-12-11-19(16-24(23)33-6-2)15-21-25(28)31-27(29-26(21)32)36-18(4)30-31/h7-12,15-17,28H,5-6,13-14H2,1-4H3/b21-15-,28-25? |
Clave InChI |
MIWSYHXYVBSOEZ-VKRJAPGXSA-N |
SMILES isomérico |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OCC |
SMILES canónico |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)

![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)
![Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11640190.png)

![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)
